4-Chloro-3-cyclopropoxypicolinic acid
Description
4-Chloro-3-cyclopropoxypicolinic acid is a halogenated picolinic acid derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position, a cyclopropoxy group at the 3-position, and a carboxylic acid moiety at the 2-position.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-4-11-7(9(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
JRUZPMFFMSIQBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropoxypicolinic acid typically involves the chlorination of 3-cyclopropoxypicolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective chlorination at the 4th position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted picolinic acids.
Scientific Research Applications
4-Chloro-3-cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Chloro-3-cyclopropoxypicolinic acid with structurally or functionally related compounds, focusing on substituent effects, synthesis pathways, and applications.
Table 1: Structural and Functional Comparison
Structural Analogues
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) :
This pyrimidine derivative differs in ring structure (pyrimidine vs. pyridine), with substituents at positions 2, 4, and 6. Pyrimidines often exhibit distinct electronic properties due to dual nitrogen atoms, influencing reactivity in nucleophilic substitutions. Its 100% concentration in formulations suggests stability as a synthetic intermediate .4-Chloro-pyridine-2-carboxylic acid :
Lacking the 3-cyclopropoxy group, this compound highlights the importance of substituent positioning. The carboxylic acid at C2 enables metal chelation, useful in catalysis or medicinal chemistry, while the 4-Cl group may enhance electrophilicity for further functionalization .
Substituent Effects
Cyclopropoxy vs. Hydroxyl (4-Chloropyridin-3-ol) :
The cyclopropoxy group in the target compound likely increases lipophilicity compared to the hydroxyl group in 4-chloropyridin-3-ol, improving membrane permeability in biological systems. However, the hydroxyl group’s hydrogen-bonding capacity may enhance solubility in aqueous media .- Smaller alkoxy groups (e.g., methoxy) are less sterically hindered but may offer less metabolic stability than the strained cyclopropoxy ring .
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